4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione
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Overview
Description
2-Thiocytidine is a thionucleoside that naturally occurs in transfer RNAs. It has garnered significant attention in various fields such as drug research and nanotechnology. The compound is characterized by the replacement of the oxygen atom in the cytidine molecule with a sulfur atom, which significantly alters its chemical properties .
Preparation Methods
2-Thiocytidine can be synthesized through several methods. One common synthetic route involves the reaction of cytidine with Lawesson’s reagent, which facilitates the substitution of the oxygen atom with sulfur. The reaction typically occurs under mild conditions and yields a high purity product . Industrial production methods often involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
2-Thiocytidine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in 2-Thiocytidine can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Thiocytidine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is employed in studies involving transfer RNAs and their modifications.
Medicine: 2-Thiocytidine is under investigation for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the preparation of sensors and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Thiocytidine involves its incorporation into transfer RNAs, where it plays a role in stabilizing the structure and function of these molecules. The sulfur atom in the compound allows for unique hydrogen-bonding and metal ion complex formation capabilities, which differ significantly from its parent nucleoside, cytidine . These properties are crucial for the compound’s biological activity and its potential therapeutic applications.
Comparison with Similar Compounds
2-Thiocytidine is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. Similar compounds include:
Cytidine: The parent nucleoside with an oxygen atom instead of sulfur.
4-Thiouridine: Another thionucleoside with sulfur at a different position.
5-Methyl-2-thiocytidine: A derivative with an additional methyl group.
These compounds share some similarities in their chemical structure but differ in their specific properties and applications.
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUOMFWUGWKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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